molecular formula C15H13NO B106367 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one CAS No. 4904-83-0

5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one

Cat. No.: B106367
CAS No.: 4904-83-0
M. Wt: 223.27 g/mol
InChI Key: WYGCMGHBEUGWNS-UHFFFAOYSA-N
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Description

5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one is a chemical compound with the molecular formula C15H13NO. It is a derivative of dibenzazepine and is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobiphenyl with acetic anhydride, followed by cyclization to form the dibenzazepine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

IUPAC Name

11-methyl-6H-benzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16-13-8-4-2-6-11(13)10-15(17)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGCMGHBEUGWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197672
Record name 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4904-83-0
Record name 5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4904-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004904830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,11-Dihydro-5-methyl-10H-dibenz(b,f)azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Name
COC1=Cc2ccccc2N(C)c2ccccc21
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

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